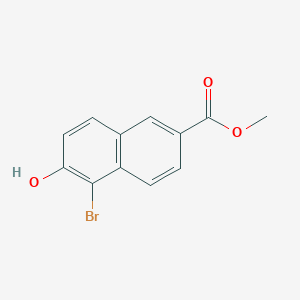

Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO3/c1-16-12(15)8-2-4-9-7(6-8)3-5-10(14)11(9)13/h2-6,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDXYGMUCIPYQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=C(C=C2)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Bromo 6 Hydroxynaphthalene 2 Carboxylate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate (I), suggests several possible disconnections. The primary strategic disconnections involve the sequential removal of the key functional groups: the bromine atom, the carboxylate group, and the hydroxyl group.

A plausible retrosynthetic pathway is outlined below:

Disconnection of the C-O bond of the hydroxyl group: The final step could be the cleavage of a methyl ether to unmask the hydroxyl group. This leads back to the precursor Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate (II) . This is a common protective group strategy in organic synthesis.

Disconnection of the C-Br bond: The bromine atom at the C5 position can be introduced via electrophilic aromatic substitution. This retrosynthetically removes the bromine, leading to Methyl 6-methoxynaphthalene-2-carboxylate (III) . The regioselectivity of this bromination is a critical step to consider in the forward synthesis.

Disconnection of the C-C bond of the carboxylate group: The methyl carboxylate group at the C2 position can be formed from the corresponding carboxylic acid, which in turn can be introduced through various methods such as Grignard carboxylation or oxidation of an alkyl group. This leads back to a simpler substituted naphthalene (B1677914), such as 6-methoxy-2-bromonaphthalene (IV) or a related precursor.

Further Disconnections: The methoxy (B1213986) group can be traced back to a hydroxyl group, suggesting 6-bromo-2-naphthol (B32079) (V) as a key starting material. This naphthol can be derived from 2-naphthol (B1666908) through regioselective bromination.

This analysis suggests a forward synthesis commencing from a readily available naphthol precursor, followed by a series of functional group interconversions to build the target molecule with the desired substitution pattern.

Synthetic Routes from Naphthol Precursors

Building upon the retrosynthetic analysis, a common and logical approach to the synthesis of this compound involves starting from a suitable naphthol derivative.

Bromination Strategies for Naphthalene Ring Systems, emphasizing regioselectivity (e.g., bromination of 2-naphthol derivatives)

The introduction of a bromine atom onto the naphthalene ring is a key step, and achieving the correct regioselectivity is paramount. The hydroxyl group of 2-naphthol is a strongly activating, ortho-, para-directing group. Direct bromination of 2-naphthol can lead to a mixture of products.

A well-established procedure for the synthesis of 6-bromo-2-naphthol involves a two-step sequence starting from β-naphthol. Initially, β-naphthol is treated with an excess of bromine in a solvent like glacial acetic acid to form the intermediate 1,6-dibromo-2-naphthol. This is followed by a selective reduction (de-bromination) at the more reactive 1-position using a reducing agent such as tin in acetic acid to yield 6-bromo-2-naphthol.

| Starting Material | Reagents | Product | Yield (%) |

| β-Naphthol | 1. Br2, Acetic Acid; 2. Sn, Acetic Acid | 6-Bromo-2-naphthol | 96-100 (crude) |

This table presents a typical high-yielding synthesis of 6-bromo-2-naphthol.

Introduction and Functionalization of Carboxylate Moiety

With 6-bromo-2-naphthol in hand, the next strategic step is the introduction of the carboxylate group at the C2 position. A common route to achieve this involves the protection of the hydroxyl group, followed by a sequence leading to the carboxylic acid and subsequent esterification.

First, the hydroxyl group of 6-bromo-2-naphthol is typically protected as a methyl ether to prevent unwanted side reactions in subsequent steps. This is achieved by reacting 6-bromo-2-naphthol with a methylating agent like dimethyl sulfate (B86663) in the presence of a base.

The resulting 6-bromo-2-methoxynaphthalene can then be converted to the corresponding carboxylic acid. One effective method is through a Grignard reaction. The aryl bromide is reacted with magnesium to form the Grignard reagent, which is then quenched with carbon dioxide to yield 6-methoxy-2-naphthoic acid.

Finally, the carboxylic acid is esterified to the methyl ester. This can be accomplished by reacting 6-methoxy-2-naphthoic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

| Precursor | Reaction Sequence | Intermediate/Product |

| 6-Bromo-2-naphthol | 1. Dimethyl sulfate, Base | 6-Bromo-2-methoxynaphthalene |

| 6-Bromo-2-methoxynaphthalene | 1. Mg, THF; 2. CO2; 3. H3O+ | 6-Methoxy-2-naphthoic acid |

| 6-Methoxy-2-naphthoic acid | Methanol, H2SO4 (cat.) | Methyl 6-methoxynaphthalene-2-carboxylate |

This table outlines the sequence for the introduction and functionalization of the carboxylate moiety.

An alternative approach for the carboxylation of a naphthol derivative is the Kolbe-Schmitt reaction, where the sodium or potassium salt of the naphthol is heated under a pressure of carbon dioxide. However, controlling the regioselectivity of this reaction can be challenging.

Controlled Hydroxylation and Ether Cleavage (e.g., conversion from methoxy to hydroxy analogs)

The final key transformation in this synthetic route is the selective cleavage of the methyl ether at the C6 position to reveal the hydroxyl group of the target molecule. This demethylation is a common procedure in natural product synthesis and medicinal chemistry.

Various reagents can be employed for the cleavage of aryl methyl ethers. A widely used and effective reagent is boron tribromide (BBr3). The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) at low temperatures. Other reagents that can be used include hydrobromic acid (HBr) or aluminum chloride (AlCl3).

The choice of demethylating agent is crucial to avoid side reactions, such as the hydrolysis of the methyl ester.

Conversions from Related Naphthalene Carboxylate Esters

An alternative synthetic strategy involves starting from a pre-functionalized naphthalene carboxylate ester and performing further derivatizations.

Derivatization of Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate

A plausible and direct precursor to the target molecule is Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate. The synthesis of this intermediate would likely involve the regioselective bromination of Methyl 6-methoxynaphthalene-2-carboxylate. The methoxy group at C6 and the carboxylate at C2 are both directing groups. The methoxy group is a strongly activating ortho-, para-director, while the carboxylate group is a deactivating meta-director. The position ortho to the strongly activating methoxy group (C5) is a likely site for electrophilic bromination.

Once Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate is obtained, the final step is the selective demethylation of the methoxy group at the C6 position. As mentioned previously, reagents like boron tribromide are effective for this transformation. This approach offers a potentially more convergent synthesis.

A patent for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes suggests that such compounds are accessible synthetic intermediates.

| Starting Material | Reagent | Product |

| Methyl 6-methoxynaphthalene-2-carboxylate | Bromine (or other brominating agent) | Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate |

| Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate | Boron tribromide (BBr3) | This compound |

This table illustrates a potential late-stage functionalization approach.

Selective Bromination of Methyl 6-hydroxynaphthalene-2-carboxylate

The introduction of a bromine atom at the C5 position of Methyl 6-hydroxynaphthalene-2-carboxylate is a critical step that relies on the principles of electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the naphthalene ring: the hydroxyl (-OH) group at C6 and the methoxycarbonyl (-COOCH₃) group at C2.

The hydroxyl group is a potent activating group and an ortho-, para- director. organicchemistrytutor.comwikipedia.orglibretexts.orgunizin.orgyoutube.com This means it increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making these sites more susceptible to electrophilic attack. In the case of the 6-hydroxynaphthalene system, the positions ortho to the hydroxyl group are C5 and C7. The methoxycarbonyl group, on the other hand, is a deactivating group and a meta- director, withdrawing electron density from the ring. organicchemistrytutor.comwikipedia.orglibretexts.orgunizin.orgyoutube.com

The interplay of these electronic effects dictates that the incoming electrophile (bromine) will preferentially substitute at the position most strongly activated by the hydroxyl group. Therefore, bromination is directed to the C5 position, which is ortho to the activating hydroxyl group. This inherent electronic preference allows for the selective synthesis of the desired 5-bromo isomer. Common brominating agents like N-bromosuccinimide (NBS) are often employed for such transformations, sometimes in the presence of a catalyst to enhance selectivity. nih.gov

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhance reaction rates, improve selectivity, and reduce waste. In the synthesis of this compound, both metal-mediated and acid-catalyzed approaches are significant.

Metal-Mediated Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

While direct bromination is a common route, metal-mediated cross-coupling reactions represent a powerful alternative for the formation of carbon-carbon and carbon-heteroatom bonds on the naphthalene scaffold. Palladium-catalyzed reactions, in particular, are widely utilized for their versatility and functional group tolerance. nih.govnih.govrsc.org For instance, a bromo-naphthalene derivative can be coupled with various partners to introduce new functionalities. Although not a direct synthesis of the target compound from its non-brominated precursor, these methods are invaluable for further derivatization of this compound. Nickel-catalyzed cross-coupling reactions have also emerged as a potent tool in organic synthesis. acs.org

Lewis Acid-Catalyzed Functionalizations (e.g., Friedel-Crafts type reactions on naphthalene derivatives)

Lewis acids are instrumental in promoting electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation. researchgate.net In the context of bromination, a Lewis acid can polarize the Br-Br bond of molecular bromine or activate other brominating agents, thereby increasing their electrophilicity and facilitating the attack on the electron-rich naphthalene ring. The choice of Lewis acid can significantly influence the regioselectivity of the reaction. For the synthesis of naphthol derivatives, Lewis acids can also promote other types of functionalization. nih.gov For instance, a catalytic, regioselective Friedel-Crafts alkylation of beta-naphthol with allylic alcohols has been developed using p-toluenesulfonic acid as a catalyst. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity is a primary goal in any synthetic procedure. The optimization of reaction conditions for the synthesis of this compound involves a systematic variation of several parameters. scielo.brresearchgate.netits.ac.id

Key parameters that are typically optimized include:

Choice of Brominating Agent: Different brominating agents (e.g., Br₂, NBS) can exhibit varying reactivity and selectivity.

Solvent: The polarity and coordinating ability of the solvent can influence the reaction rate and the stability of intermediates.

Temperature: Temperature control is crucial to manage the reaction kinetics and minimize the formation of byproducts.

Reaction Time: Monitoring the reaction progress allows for quenching at the optimal time to maximize the yield of the desired product.

Catalyst: The type and loading of the catalyst can have a profound impact on the reaction's efficiency and selectivity.

An example of optimizing a bromination reaction for a phenolic compound involved using N-bromosuccinimide (NBS) in ACS-grade methanol in the presence of p-toluenesulfonic acid (pTsOH), which resulted in high yields and excellent selectivity for the mono-ortho-brominated product. nih.gov

Below is an interactive data table illustrating a hypothetical optimization of the bromination of Methyl 6-hydroxynaphthalene-2-carboxylate.

| Entry | Brominating Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Br₂ | None | CCl₄ | 25 | 4 | 65 | 80 |

| 2 | NBS | None | CH₂Cl₂ | 25 | 2 | 75 | 88 |

| 3 | NBS | p-TsOH (10) | CH₃OH | 25 | 0.5 | 92 | 97 |

| 4 | NBS | FeCl₃ (5) | CH₂Cl₂ | 0 | 1 | 88 | 95 |

Advanced Synthetic Techniques and Scalability Considerations (e.g., continuous flow reactors)

The transition from laboratory-scale synthesis to industrial production necessitates the consideration of scalability and the adoption of advanced manufacturing technologies. Continuous flow chemistry has emerged as a powerful tool for the safe, efficient, and scalable synthesis of chemical compounds. rsc.orgnih.govmtak.hunih.gov

Continuous flow reactors offer several advantages over traditional batch processes, including:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing.

Improved Safety: The small reaction volumes at any given time minimize the risks associated with handling hazardous reagents and exothermic reactions.

Increased Reproducibility and Automation: Flow systems allow for precise control over reaction parameters, leading to consistent product quality.

Facilitated Scalability: Scaling up production can often be achieved by running the system for longer periods or by using multiple reactors in parallel ("numbering-up").

The synthesis of naphthol derivatives has been successfully demonstrated in continuous flow systems, highlighting the potential for the large-scale production of this compound and its analogues. researchgate.net For example, a β-naphthol library was efficiently constructed using a mild continuous flow procedure. researchgate.net

Chemical Transformations and Derivatization of Methyl 5 Bromo 6 Hydroxynaphthalene 2 Carboxylate

Reactions at the Bromine Substituent

The bromine atom on the naphthalene (B1677914) ring is a key site for modifications, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

While nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups to activate the ring, the specific reactivity of bromonaphthalene derivatives can be influenced by the reaction conditions and the nature of the nucleophile. nih.govnih.gov In compounds with hydroxyl groups, the reaction can be facilitated. For instance, in related brominated aromatic systems, phenols can act as nucleophiles under basic conditions to displace the bromide, forming aryloxy derivatives. acs.org The hydroxyl group on the naphthalene ring can influence the electronic properties of the molecule, potentially affecting the feasibility and outcome of such substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine substituent on the naphthalene scaffold is an ideal handle for these transformations. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a biaryl compound. wikipedia.orglibretexts.org It is widely used in the synthesis of substituted biphenyls and related structures. wikipedia.org The reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.org For hydroxy-substituted aryl bromides, such as 1-bromo-2-naphthol, Suzuki-Miyaura coupling with arylboronic acids can be achieved using palladium acetate (B1210297) with a suitable phosphine (B1218219) ligand and a base like potassium phosphate (B84403) under microwave heating. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This palladium-catalyzed reaction is a versatile method for the alkenylation of aromatic rings. wikipedia.org The reaction of 2-bromo-6-methoxynaphthalene (B28277) with ethylene (B1197577) is a key step in the industrial synthesis of Naproxen, demonstrating the utility of this reaction on naphthalene systems. rug.nl For bromo-hydroxy aromatic compounds, the hydroxyl group often requires protection before the reaction. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org It is a fundamental method for the synthesis of arylalkynes. libretexts.org Copper-free versions of the Sonogashira reaction have also been developed to avoid the homocoupling of the alkyne. wikipedia.org The reaction is applicable to a wide range of aryl halides, including bromoindoles and other heterocyclic systems. researchgate.net

Below is a table summarizing typical conditions for these cross-coupling reactions on analogous bromo-naphthalene systems.

| Reaction | Catalyst System | Coupling Partner | Base | Solvent | Product Type |

| Suzuki-Miyaura | Pd(OAc)₂ / Phosphine Ligand | Arylboronic Acid | K₃PO₄ or CsF | Toluene or Dioxane | Biaryl |

| Heck | Palladium Catalyst | Alkene | Base (e.g., Triethylamine) | Various Organic Solvents | Substituted Alkene |

| Sonogashira | Pd Catalyst / Cu(I) Co-catalyst | Terminal Alkyne | Amine Base (e.g., Triethylamine) | Toluene or other organic solvents | Arylalkyne |

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is another reactive site, allowing for modifications such as etherification, esterification, and oxidation.

The hydroxyl group of hydroxynaphthalenes can be readily converted into ethers or esters.

Etherification: This is typically achieved by reacting the naphthol with an alkyl halide in the presence of a base such as potassium carbonate. For example, 2-naphthol (B1666908) can be reacted with ethyl bromoacetate (B1195939) in acetone (B3395972) with potassium carbonate to form the corresponding ether. acs.org This reaction proceeds via the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide ion.

Esterification: Esterification can be carried out by reacting the hydroxyl group with a carboxylic acid, acid chloride, or anhydride. medcraveonline.com The reaction with acid chlorides or anhydrides is often performed in the presence of a base to neutralize the acidic byproduct. byjus.com Enzymatic esterification methods have also been developed as a milder alternative to chemical catalysis. medcraveonline.com

The oxidation of naphthalene derivatives can lead to a variety of products depending on the oxidant and reaction conditions. researchgate.net The hydroxyl group makes the aromatic ring more susceptible to oxidation. The atmospheric oxidation of naphthols by hydroxyl radicals has been studied, leading to a range of more oxidized products. acs.org In a synthetic context, selective aerobic oxidation of related aminonaphthalenes has been achieved using specific catalysts. nsf.gov Ozonolysis of hydroxynaphthalenes can lead to ring cleavage and the formation of phthalaldehydic acid derivatives. researchgate.net

Transformations of the Carboxylate Ester Moiety

The methyl ester group provides a handle for several important chemical transformations.

One of the most common reactions is saponification , which is the hydrolysis of the ester under basic conditions to yield the corresponding carboxylic acid. This transformation is often a key step in the synthesis of pharmaceutical compounds.

The ester can also be reduced to a primary alcohol. This is typically accomplished using strong reducing agents like lithium aluminum hydride.

Furthermore, the carboxylate ester can undergo nucleophilic acyl substitution with various nucleophiles. For example, reaction with hydrazine (B178648) hydrate (B1144303) can convert the ester into a hydrazide, as demonstrated in the synthesis of 2-naphthyloxyacetylhydrazine from the corresponding ethyl ester. acs.org This transformation opens up pathways to further derivatization into hydrazones and other related structures. acs.org In some cases, Lewis acid-mediated rearrangements of related naphthalene derivatives bearing ester groups can lead to the formation of substituted naphthoic acid esters. nih.gov

Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of the methyl ester group in Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate to its corresponding carboxylic acid, 5-bromo-6-hydroxynaphthalene-2-carboxylic acid, is a fundamental transformation. This reaction is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uklibretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is generally irreversible, as the resulting carboxylate anion is deprotonated under the alkaline conditions, driving the reaction to completion. chemguide.co.uk

Acid-catalyzed hydrolysis, using a dilute mineral acid like hydrochloric or sulfuric acid and an excess of water, can also accomplish this transformation. chemguide.co.uk However, this method is reversible, and alkaline hydrolysis is often preferred for its efficiency and the ease of product separation. chemguide.co.uklibretexts.org The resulting carboxylic acid is a key intermediate, enabling further reactions such as amide bond formation or other modifications at the carboxyl group. Studies on the alkaline hydrolysis of related methyl and ethyl naphthoic acid esters have been conducted to analyze their kinetics and relative reactivities. canterbury.ac.nz

Typical Hydrolysis Reaction Conditions

| Reaction Type | Reagents | Typical Conditions | Product | Key Advantage |

|---|---|---|---|---|

| Alkaline Hydrolysis (Saponification) | NaOH(aq) or KOH(aq) | Heat under reflux | Carboxylate Salt | Irreversible, high yield. chemguide.co.uk |

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, excess H₂O | Heat under reflux | Carboxylic Acid | Direct formation of the acid. chemguide.co.uk |

Transesterification and Amidation Reactions

The methyl ester group is amenable to both transesterification and amidation, providing pathways to a wide range of functional derivatives.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org For this compound, this can be achieved by heating it with a different alcohol (e.g., ethanol, isopropanol) under acidic (e.g., H₂SO₄) or basic (e.g., sodium alkoxide) conditions. wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the new alcohol can drive it toward the desired product. masterorganicchemistry.com This method is valuable for modifying the steric and electronic properties of the ester group. researchgate.netrsc.org

Amidation involves the reaction of the ester with an amine to form an amide. This reaction is typically less facile than hydrolysis or transesterification and often requires heating the ester and amine together at high temperatures. The direct reaction with ammonia (B1221849) or primary/secondary amines yields the corresponding primary, secondary, or tertiary amides. The reactivity can be enhanced by first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.

Electrophilic Aromatic Substitution on the Naphthalene Core

Further functionalization of the naphthalene ring can be achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the three existing substituents: the hydroxyl (-OH), bromo (-Br), and methyl carboxylate (-COOCH₃) groups. libretexts.org Naphthalene itself is more reactive than benzene (B151609), and substitution generally favors the 1-position (alpha) over the 2-position (beta) due to the greater stability of the carbocation intermediate. pearson.comscribd.com

The directing effects of the substituents on the this compound ring are as follows:

-OH group (at C-6): A powerful activating group and an ortho, para-director. libretexts.org

-Br group (at C-5): A deactivating group due to its inductive effect but is ortho, para-directing because of resonance. libretexts.org

-COOCH₃ group (at C-2): A deactivating group and a meta-director.

The interplay of these effects determines the position of the incoming electrophile. The hydroxyl group is the strongest activating group and will largely control the substitution pattern. It will direct incoming electrophiles to its ortho positions (C-5 and C-7) and its para position (C-4). The C-5 position is already occupied by bromine. Therefore, the most likely positions for electrophilic attack are C-7 and C-4, with the C-1 position also being activated by the naphthalene system itself. researchgate.net Reactions like nitration, further halogenation, or Friedel-Crafts acylation would be expected to yield a mixture of products, with the major isomers depending on the specific reaction conditions and the steric hindrance imposed by the existing groups. stackexchange.com

Exploration of Structurally Modified Analogs for Academic Inquiry

The title compound serves as a scaffold for creating structurally diverse molecules for research purposes, leveraging the reactivity of its distinct functional groups.

Beyond the transformations of the ester group, the hydroxyl and bromo substituents are prime targets for modification.

O-Alkylation: The phenolic hydroxyl group can be readily converted into an ether via reactions like the Williamson ether synthesis, using an alkyl halide and a base (e.g., K₂CO₃). chemspider.com This allows for the introduction of a wide variety of alkyl or aryl groups, altering the molecule's steric and electronic profile.

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C-5 position is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to couple the aryl bromide with an organoboron reagent, is a powerful tool for introducing alkyl, alkenyl, or (hetero)aryl substituents. researchgate.netnih.govmdpi.com This reaction has been successfully applied to various bromo-substituted aromatic compounds, including those with unprotected hydroxyl or amine groups. researchgate.netnih.gov The versatility of this reaction allows for the synthesis of a vast library of derivatives from a single precursor. guidechem.com

The bifunctional nature of the 6-hydroxynaphthalene core enables its use in the synthesis of more complex, fused-ring systems. For instance, related bromo-naphthol compounds are used as precursors for constructing novel heterocyclic frameworks. chemchart.comgoogle.com

One established strategy involves the O-alkylation of the hydroxyl group with an appropriate bifunctional reagent, followed by an intramolecular cyclization reaction. For example, the reaction of a related compound, 6-bromo-2-naphthol (B32079), with allyl bromide, followed by a Claisen rearrangement and subsequent cyclization, can produce naphthofuran derivatives. This demonstrates a pathway where the naphthol ring system is annulated to form a third, heterocyclic ring. Such strategies are crucial in medicinal chemistry and materials science for creating rigid, polycyclic molecules with defined three-dimensional structures.

Spectroscopic and Structural Characterization of Methyl 5 Bromo 6 Hydroxynaphthalene 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined. Due to the lack of publicly available experimental NMR data for Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate, the following analysis is a predictive interpretation based on the known spectral data of analogous compounds, including 6-bromo-2-naphthol (B32079), methyl 6-hydroxynaphthalene-2-carboxylate, and other substituted naphthalene (B1677914) derivatives.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts are influenced by the electron-donating hydroxyl group, the electron-withdrawing carboxylate group, and the anisotropic effects of the naphthalene ring system, as well as the deshielding effect of the bromine atom.

The aromatic region will likely display a set of signals characteristic of a substituted naphthalene ring. The proton on the same ring as the substituents (H-1, H-3, H-4) will have chemical shifts influenced by both the ester and hydroxyl/bromo groups. The protons on the other ring (H-7, H-8) will also show characteristic splitting patterns. The hydroxyl proton is expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl ester protons will be observed as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~8.0-8.2 | d | ~8.5 |

| H-3 | ~7.8-8.0 | d | ~8.5 |

| H-4 | ~7.3-7.5 | s | - |

| H-7 | ~7.2-7.4 | d | ~9.0 |

| H-8 | ~7.6-7.8 | d | ~9.0 |

| -OH | Variable | br s | - |

| -OCH₃ | ~3.9 | s | - |

This is a predictive table based on analogous compounds.

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The spectrum is expected to show 12 distinct signals, corresponding to the ten carbons of the naphthalene ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons will be influenced by the nature and position of the substituents. The carbon bearing the hydroxyl group (C-6) will be shielded, while the carbon attached to the bromine (C-5) and the carbonyl group (C-2) will be deshielded.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~125-128 |

| C-2 | ~130-133 |

| C-3 | ~128-131 |

| C-4 | ~124-127 |

| C-4a | ~135-138 |

| C-5 | ~115-118 |

| C-6 | ~150-153 |

| C-7 | ~120-123 |

| C-8 | ~130-133 |

| C-8a | ~132-135 |

| -C=O | ~166-169 |

| -OCH₃ | ~52-55 |

This is a predictive table based on analogous compounds.

To unambiguously assign the proton and carbon signals

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions.

No experimental UV-Vis absorption data for this compound could be located. Therefore, a discussion on its specific electronic transitions is not possible.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation.

A crystal structure for this compound has not been reported in the searched scientific literature. Consequently, information regarding its solid-state structure is unavailable.

Crystallization Strategies and Crystal Quality.

Without a published crystal structure, there is no information on the methods used for the crystallization of this compound or the quality of any resulting crystals.

Determination of Bond Lengths, Bond Angles, and Torsional Angles.

Experimental data on bond lengths, bond angles, and torsional angles for this compound are not available as no X-ray diffraction studies have been published.

Analysis of Intermolecular Interactions and Crystal Packing.

Details regarding the intermolecular interactions and crystal packing of this compound cannot be provided in the absence of crystallographic data.

Elemental Analysis for Compositional Verification.

While the theoretical elemental composition can be calculated from the molecular formula (C₁₂H₉BrO₃), no published experimental elemental analysis data for this compound could be found to serve as compositional verification.

Computational and Theoretical Investigations of Methyl 5 Bromo 6 Hydroxynaphthalene 2 Carboxylate

Quantum Chemical Calculations and Molecular Geometry Optimization

The foundational step in the computational analysis of a molecule is the optimization of its molecular geometry. This process employs quantum chemical methods, such as Density Functional Theory (DFT), to determine the lowest energy arrangement of atoms in three-dimensional space. nih.gov By finding the minimum on the potential energy surface, a stable, optimized structure is obtained, which serves as the basis for all subsequent calculations. researchgate.net For these calculations, a suitable level of theory and basis set, for instance, B3LYP/6-311++G(d,p), is selected to ensure a balance between computational cost and accuracy. nih.gov

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to describing the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Illustrative Table of FMO-Derived Reactivity Descriptors Note: The following values are conceptual and serve to illustrate the type of data generated from a typical FMO analysis. Actual values for Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate would require specific DFT calculations.

| Parameter | Formula | Typical Value Range (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -5 to -7 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy (ELUMO) | - | -1 to -3 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3 to 5 | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | 5 to 7 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1 to 3 | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I + A) / 2 | 3 to 5 | Measure of the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 1.5 to 2.5 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | 1 to 4 | Quantifies the ability of a molecule to accept electrons. |

Conformational Analysis and Energy Minima

Conformational analysis is performed to identify the most stable conformations (rotamers) of a molecule. For this compound, this involves studying the rotation around single bonds, particularly the C-C bond connecting the carboxylate group to the naphthalene (B1677914) ring and the C-O bond of the methyl ester. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface scan is generated. The points on this surface with the lowest energy correspond to the most stable conformations of the molecule. This analysis is crucial as the molecular conformation can significantly influence its physical properties and biological activity.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Theoretical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structure validation.

IR Vibrational Frequencies: After geometry optimization, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a true energy minimum. researchgate.net The calculated vibrational modes can be correlated with experimental FT-IR spectra. Key vibrational modes for this molecule would include the O-H stretch of the hydroxyl group, C=O stretch of the ester, C-O stretches, C-Br stretch, and various aromatic C-H and C=C vibrations. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C) with good accuracy. nih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a powerful tool for interpreting and assigning experimental NMR spectra.

Example Table of Calculated vs. Experimental Vibrational Frequencies for a Related Compound Note: This table for 5-Bromo-2-Hydroxybenzaldehyde illustrates the typical correlation between theoretical and experimental data. A similar analysis would be performed for the title compound. nih.gov

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3200 | 3215 | Hydroxyl group stretching |

| ν(C=O) | 1660 | 1687 | Carbonyl stretching |

| ν(C=C) | 1595 | 1605 | Aromatic ring stretching |

Molecular Docking and Ligand-Target Interaction Modeling Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). jbcpm.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves:

Preparation of Ligand and Receptor: The 3D structure of this compound is optimized as described in section 5.1. The 3D structure of a target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Vina, the ligand is placed in the binding site of the protein. The software then explores various conformations and orientations of the ligand, calculating the binding affinity for each pose.

Analysis of Results: The output provides a binding energy score (e.g., in kcal/mol), which indicates the strength of the interaction. The best-scoring poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's amino acid residues.

For a molecule like this, potential protein targets could include enzymes such as kinases or oxidoreductases, where substituted naphthalene scaffolds have shown activity. d-nb.info

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry is a vital tool for investigating the detailed mechanism of chemical reactions, providing insights that are often difficult to obtain experimentally. By mapping the reaction pathway from reactants to products, key intermediates and transition states can be identified.

Transition State Identification and Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate. Identifying the structure and energy of the TS is crucial for understanding the reaction's kinetics and feasibility.

The process involves:

Locating the TS: Algorithms are used to search for the saddle point on the potential energy surface that connects reactants and products.

Characterization: A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea) of the reaction, a key determinant of the reaction rate.

For this compound, this methodology could be applied to study reactions such as electrophilic aromatic substitution, nucleophilic substitution at the bromine-bearing carbon, or reactions involving the hydroxyl and ester functional groups.

Reaction Pathway and Energy Profile Mapping

Detailed computational studies involving the mapping of reaction pathways and the determination of energy profiles are crucial for understanding the reactivity, stability, and potential synthetic routes of a chemical compound. Such investigations typically employ quantum mechanical methods to calculate the energies of reactants, transition states, and products.

For this compound, there is a notable absence of published research that computationally elucidates its formation or degradation pathways. Information regarding the transition state geometries, activation energies, and reaction thermodynamics for synthetic or metabolic pathways involving this compound is not available in the current body of scientific literature.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. These models are valuable for estimating properties that may be difficult or costly to measure experimentally.

Prediction of Physicochemical Descriptors

Specific QSPR models for predicting the physicochemical descriptors of this compound have not been developed or reported. While general QSPR models exist for classes of compounds like substituted naphthalenes or aromatic esters, applying these to a multi-substituted compound like this compound without specific validation could lead to significant inaccuracies.

The unique combination of a bromo, a hydroxyl, and a methyl carboxylate group on the naphthalene scaffold introduces complex electronic and steric effects that would require a tailored QSPR model for accurate predictions of properties such as:

Solubility: The interplay between the hydrophilic hydroxyl and carboxylate groups and the hydrophobic bromo-naphthalene core would significantly influence its solubility in various solvents.

Melting and Boiling Points: Intramolecular and intermolecular interactions, influenced by the specific substitution pattern, would govern these properties.

Electronic Properties (HOMO/LUMO energies): The electron-withdrawing and donating nature of the substituents would modulate the frontier molecular orbitals, impacting the compound's reactivity and spectral properties.

Without dedicated studies, any estimation of these properties remains speculative.

Computational Tools for Compound Design and Optimization

The design and optimization of novel compounds with desired properties are often guided by computational tools. These tools can range from molecular docking simulations, if the compound has a biological target, to software that predicts ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

In the context of this compound, the absence of foundational computational data, such as its electronic structure and predicted physicochemical properties, precludes its effective use in broader computational design and optimization workflows. The development of such computational models would be a prerequisite for any rational design of derivatives or for predicting its behavior in different chemical or biological systems.

Advanced Research Applications and Future Perspectives

Role as a Versatile Building Block in Complex Organic Synthesis

The reactivity of Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate is defined by its distinct functional groups, each offering a handle for specific chemical transformations. The bromine atom, the hydroxyl group, and the methyl ester can be selectively targeted to build intricate molecular structures, establishing the compound as a key building block in multi-step organic synthesis. guidechem.com

The true value of this compound lies in its capacity to serve as a precursor for a variety of other naphthalene-based intermediates. The functional groups allow for a range of chemical modifications:

Cross-Coupling Reactions: The bromo group is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, enabling the formation of carbon-carbon bonds and the introduction of diverse aryl or vinyl substituents.

Etherification and Esterification: The phenolic hydroxyl group can be readily alkylated or acylated to produce ethers and esters, modifying the electronic properties and solubility of the molecule.

Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. Alternatively, it can be reduced to a primary alcohol.

This versatility is exemplified by the use of a structurally related compound, Methyl 6-bromo-2-naphthoate, as a crucial intermediate in the synthesis of pharmaceuticals. For instance, it is a key starting material for producing intermediates required for the synthesis of the hepatitis C drug Dasabuvir. guidechem.com This highlights the potential of such brominated naphthalene (B1677914) esters to act as foundational scaffolds in the development of complex, biologically active molecules.

The rigid, planar structure of the naphthalene core is a desirable feature for the creation of advanced functional materials. nbinno.com Aromatic diimides based on naphthalene, for example, are integral to the development of polymers, supramolecular assemblies, and optoelectronic materials. beilstein-journals.org The specific substitution pattern of this compound provides multiple points for modification, allowing it to be incorporated into larger systems like polymers or macrocycles.

While direct research linking this specific compound to liquid crystals is limited, related naphthalene derivatives are known to form the basis of liquid crystalline materials. For example, chiral liquid crystals have been synthesized from (S)-2-(6-hydroxy-2-naphthyl)propionic acid, a compound featuring the same hydroxynaphthalene core. researchgate.net The potential for this compound to be used in this field stems from its modifiable structure, which could be tailored to induce specific mesomorphic properties. The introduction of long alkyl chains via etherification of the hydroxyl group, for instance, is a common strategy in designing calamitic (rod-shaped) liquid crystals.

Methodological Advancements in Naphthalene Chemistry through its Study

The synthesis and manipulation of polysubstituted naphthalenes present unique challenges regarding regioselectivity. nih.govresearchgate.net Developing efficient methods for the selective functionalization of the naphthalene core is an active area of research. anr.frrsc.org The study of molecules like this compound contributes to this field by providing complex substrates to test and refine new synthetic methodologies.

Recent advancements in C-H functionalization, for example, aim to directly modify the naphthalene skeleton, reducing the need for multi-step syntheses involving pre-functionalized starting materials. anr.frresearchgate.net Furthermore, novel catalytic systems, including electrochemically driven nickel-catalyzed cross-couplings, are being developed to create C-C bonds under milder conditions. acs.org The application of these modern techniques to substrates such as this compound helps to establish the scope and limitations of these new reactions, thereby advancing the broader field of naphthalene chemistry.

Potential for Green Chemistry Approaches in Synthetic Routes

Traditional synthetic routes for complex aromatic compounds often involve harsh reaction conditions, hazardous organic solvents, and stoichiometric reagents, leading to significant environmental impact. rsc.org For instance, a patented method to produce an isomer, Methyl 6-bromo-2-naphthalenecarboxylic acid, involves steps that use heavy metal catalysts and solvents like acetic acid. google.com

Green chemistry offers principles to mitigate these issues. The synthesis of naphthalene derivatives can be made more environmentally benign through several approaches:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and minimize the formation of byproducts. nih.govukm.my This technique has been successfully applied to the synthesis of various naphthalene derivatives, including naphthamides and functionalized dyes. nih.govnih.gov

Hydrothermal Synthesis: The use of high-temperature water as a reaction medium can eliminate the need for organic solvents. This has been demonstrated in the quantitative synthesis of naphthalene bisimides, avoiding the use of catalysts or excess reagents. rsc.org

Improved Catalysis: The development of more efficient and recyclable catalysts can reduce waste and energy consumption.

Applying these green methodologies to the synthesis of this compound could lead to more sustainable and economically viable production processes.

Future Directions in Fundamental Chemical Research and Innovation

The unique structure of this compound positions it as a compound of interest for future chemical research and innovation. Several key areas warrant further exploration:

Development of Novel Synthetic Routes: A primary focus will be the development of efficient, regioselective, and green synthetic pathways to access this molecule and its derivatives. This includes leveraging modern C-H activation strategies and environmentally friendly reaction conditions. anr.fr

Exploration in Medicinal Chemistry: Given that the naphthalene scaffold is present in many therapeutic agents, this compound serves as an attractive starting point for the synthesis of new biologically active molecules. chemistryviews.orgacs.org Its potential as a precursor for novel kinase inhibitors, antibacterial, or anticancer agents could be investigated.

Application in Materials Science: Further research is needed to explore its utility in creating novel organic electronic materials, fluorescent probes, and liquid crystals. nbinno.comacs.org Its functional handles allow for its incorporation into conjugated polymers or supramolecular structures with tunable optical and electronic properties. beilstein-journals.org

Advanced Catalysis: The compound and its derivatives can serve as ligands or substrates in the development of new catalytic systems, helping to push the boundaries of synthetic methodology.

Q & A

Q. What are the optimal synthetic routes for Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate?

Methodological Answer: The synthesis typically involves bromination and esterification steps. For example:

Bromination : Introduce bromine at the 5-position of a naphthalene precursor using electrophilic substitution with Br₂ in the presence of FeBr₃ or a Lewis acid catalyst.

Hydroxylation : Oxidative hydroxylation at the 6-position can be achieved via hydroxyl-directed metal catalysis or using H₂O₂ under acidic conditions.

Esterification : React the carboxylic acid intermediate (e.g., 5-bromo-6-hydroxynaphthalene-2-carboxylic acid) with methanol under acid catalysis (H₂SO₄ or HCl) to form the methyl ester .

Q. Key Considerations :

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Characterization by ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Q. How can the structure of this compound be validated?

Methodological Answer: Use X-ray crystallography (via SHELX or SHELXL software ) for definitive structural confirmation. Complementary techniques include:

- NMR Analysis :

- ¹H NMR: Peaks for aromatic protons (δ 7.2–8.5 ppm), hydroxyl (δ ~5.5 ppm, broad), and methyl ester (δ ~3.9 ppm).

- ¹³C NMR: Carbonyl (δ ~167 ppm), aromatic carbons (δ 110–140 ppm), and methyl ester (δ ~52 ppm).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and isotopic pattern due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Advanced Research Questions

Q. How does the hydroxyl group at the 6-position influence regioselectivity in further functionalization?

Methodological Answer: The hydroxyl group acts as an ortho/para-directing group , influencing electrophilic substitution. For example:

- Nitration : HNO₃/H₂SO₄ targets the 4-position (para to hydroxyl).

- Sulfonation : Concentrated H₂SO₄ favors the 7-position (meta to hydroxyl).

- Electronic Effects : The hydroxyl group’s electron-donating resonance (+M effect) activates the ring but deactivates adjacent positions due to inductive effects (−I) .

Q. Experimental Design :

- Monitor reaction progress via TLC and optimize conditions (temperature, solvent polarity) to control regioselectivity.

Q. What computational methods are suitable for predicting the compound’s conformational stability?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d,p) to calculate energy-minimized geometries and assess steric strain from substituents.

- Ring Puckering Analysis : Apply Cremer-Pople parameters (e.g., amplitude and phase angles) to evaluate non-planar distortions in the naphthalene ring .

Q. Data Interpretation :

- Compare computed vs. experimental (X-ray) bond lengths/angles.

- Analyze HOMO-LUMO gaps to predict reactivity toward electrophiles/nucleophiles.

Q. How can crystallographic data resolve contradictions in reported melting points or solubility?

Methodological Answer:

- Polymorphism Screening : Use differential scanning calorimetry (DSC) and powder XRD to identify crystalline forms.

- Solubility Studies : Measure in solvents (e.g., DMSO, ethanol) via gravimetric analysis and correlate with Hansen solubility parameters.

- Risk of Bias Mitigation : Follow protocols in Table C-6/C-7 (randomization, allocation concealment) to ensure reproducibility .

Q. What are the toxicokinetic and environmental persistence profiles of this compound?

Methodological Answer:

- Toxicokinetics :

- Metabolism : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites via LC-MS.

- Half-Life : Determine in aqueous solutions (pH 7.4, 37°C) under UV-Vis monitoring.

- Environmental Fate :

- Biodegradation : Use OECD 301F test (closed bottle) to assess microbial degradation in soil/water.

- Partitioning : Calculate log Kow (octanol-water) via shake-flask method .

Q. Table 1. Key Environmental Parameters

| Parameter | Method | Typical Value |

|---|---|---|

| Log Kow | Shake-flask (OECD 117) | ~3.2 (estimated) |

| Aquatic Half-Life | Hydrolysis (pH 7) | >30 days |

| Soil Adsorption (Koc) | Batch equilibrium | 500–800 mL/g |

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

- Critical Variables :

- Catalyst purity (e.g., FeBr₃ vs. AlCl₃).

- Solvent drying (anhydrous vs. hydrated conditions).

- Statistical Analysis : Perform Design of Experiments (DoE) to isolate factors (e.g., temperature, stoichiometry) affecting yield.

- Reproducibility : Cross-validate with independent labs using identical protocols .

Q. What mechanistic insights explain unexpected byproducts during bromination?

Methodological Answer:

- Radical Pathway : Use ESR spectroscopy to detect bromine radicals under UV light.

- Electrophilic Pathway : Probe with isotopic labeling (e.g., ⁸¹Br₂) and track incorporation via MS.

- Side Reactions : Characterize dibrominated byproducts via GC-MS and optimize Br₂ stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.